4-(Ethylthio)toluene

Beschreibung

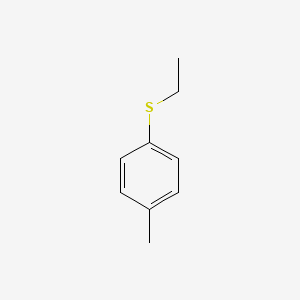

4-(Ethylthio)toluene (CAS 622-63-9), also known as ethyl p-tolyl sulfide, is an organosulfur compound with the molecular formula C₉H₁₂S and a molar mass of 152.26 g/mol. It is characterized by a toluene backbone substituted with an ethylthio (-S-CH₂CH₃) group at the para position. Key physicochemical properties include a density of 0.9956 g/cm³, a boiling point of 224.76°C, and a refractive index of 1.5530 . The compound is typically stored at room temperature under dry conditions.

Structurally, the ethylthio group introduces sulfur-based reactivity and polarity, making it a versatile intermediate in organic synthesis. Applications range from pharmaceuticals to materials science, particularly in the development of bioactive molecules and functionalized polymers.

Eigenschaften

IUPAC Name |

1-ethylsulfanyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMFDSUMJLQLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211241 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-63-9 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylthio)toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Ethylthio)toluene can be synthesized through various methods. One common approach involves the reaction of p-tolylsulfonyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, 4-(Ethylthio)toluene is often produced by the sulfidation of p-tolyl compounds using sulfur-containing reagents such as sodium hydrosulfide or sodium thiophenolate. These reactions are conducted under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Ethylthio)toluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Para-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Ethylthio)toluene is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity can be exploited in several reactions:

- Nucleophilic Substitution Reactions : The ethylthio group can serve as a leaving group, facilitating nucleophilic attack and leading to the formation of new carbon-sulfur or carbon-carbon bonds.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Formation of new bonds via nucleophilic attack | Sulfonamides, thioethers |

| Electrophilic Aromatic Substitution | Introduction of functional groups into the ring | Halogenated derivatives |

Pharmaceutical Applications

The unique structure of 4-(Ethylthio)toluene makes it a candidate for pharmaceutical research. Its derivatives have been investigated for potential therapeutic effects:

- Antimicrobial Activity : Some studies suggest that compounds derived from 4-(Ethylthio)toluene exhibit antimicrobial properties, making them suitable for developing new antibiotics.

- Anti-inflammatory Agents : Research indicates that certain derivatives may possess anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Analytical Chemistry

In analytical chemistry, 4-(Ethylthio)toluene is used as a standard or reagent in various analytical techniques:

- Chromatography : It serves as a reference compound in gas chromatography and high-performance liquid chromatography (HPLC) for analyzing complex mixtures.

- Mass Spectrometry : Its unique mass spectrum can be utilized for identifying and quantifying compounds in environmental samples and biological matrices.

Table 2: Analytical Applications

| Technique | Application Description |

|---|---|

| Gas Chromatography | Reference standard for separating volatile compounds |

| High-Performance Liquid Chromatography | Analyzing complex mixtures in pharmaceuticals |

| Mass Spectrometry | Identification and quantification in environmental samples |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antimicrobial efficacy of synthesized derivatives of 4-(Ethylthio)toluene against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for further development into therapeutic agents.

Case Study 2: Chromatographic Analysis

In another research project, researchers utilized 4-(Ethylthio)toluene as a calibration standard in HPLC to determine the concentration of volatile organic compounds in air samples. The method demonstrated high sensitivity and specificity, confirming the compound's utility as an analytical tool.

Wirkmechanismus

The mechanism by which 4-(Ethylthio)toluene exerts its effects involves the interaction of its thioether group with various molecular targets. The sulfur atom in the thioether group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can alter the chemical properties and reactivity of the target molecules, leading to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-(ethylthio)toluene with structurally or functionally analogous compounds, focusing on physicochemical properties, reactivity, and biological activities.

4-Ethynyltoluene (CAS 766-97-2)

- Molecular Formula : C₉H₈

- Key Properties : A toluene derivative with an ethynyl (-C≡CH) substituent. Boiling point: 168°C, significantly lower than 4-(ethylthio)toluene due to reduced molecular weight (116.16 g/mol) and weaker intermolecular forces .

- Applications: Used as a building block in cross-coupling reactions (e.g., Sonogashira coupling) for synthesizing conjugated polymers or aromatic acetylenes.

- Reactivity Contrast : The ethynyl group enables π-orbital interactions, favoring alkyne-based coupling reactions, whereas the ethylthio group in 4-(ethylthio)toluene participates in nucleophilic substitutions or metal-catalyzed C–S bond formations .

4-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-11-7)

- Molecular Formula : C₉H₈F₄O

- Key Properties: Features a fluorinated ethoxy group, enhancing electronegativity and thermal stability. No boiling point data available, but fluorination typically increases resistance to degradation .

- Applications : Used in specialty materials, such as fluorinated solvents or surfactants, due to its hydrophobic and lipophobic characteristics.

- Reactivity Contrast : The tetrafluoroethoxy group is inert compared to the ethylthio group, limiting its utility in sulfur-mediated reactions but enhancing stability in harsh environments .

Chloroethane (Ethyl Chloride, CAS 75-00-3)

- Molecular Formula : C₂H₅Cl

- Key Properties : A simple haloalkane with a boiling point of 12.3°C, far lower than 4-(ethylthio)toluene due to smaller size and weaker van der Waals forces .

- Applications : Primarily used as a refrigerant or topical anesthetic.

- Reactivity Contrast : The chlorine atom in chloroethane undergoes nucleophilic substitution (e.g., SN2 reactions), while the ethylthio group in 4-(ethylthio)toluene facilitates sulfur-specific chemistry, such as oxidation to sulfoxides or sulfones .

Ethylthio-Containing Heterocycles

- Examples :

- (Z)-5-(4-(Ethylthio)benzylidene)-hydantoin : Exhibits potent anti-proliferative activity against PC-3M prostate cancer cells (IC₅₀ values in low micromolar range) .

- Ethyl-thio benzimidazolyl acetohydrazides : Demonstrated α-glucosidase inhibition (IC₅₀: 6.10–7.34 μM), outperforming the standard drug acarbose (IC₅₀: 378.2 μM) .

- Key Contrast: The ethylthio group in these compounds enhances bioavailability and target binding compared to non-sulfur analogs, highlighting its role in optimizing pharmacological profiles .

Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-(Ethylthio)toluene | C₉H₁₂S | 152.26 | 224.76 | 0.9956 |

| 4-Ethynyltoluene | C₉H₈ | 116.16 | 168 | Not reported |

| Chloroethane | C₂H₅Cl | 64.51 | 12.3 | 0.920 (at 0°C) |

Biologische Aktivität

4-(Ethylthio)toluene, a substituted toluene derivative, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an ethylthio group at the para position relative to the methyl group on the benzene ring, exhibits properties that may be beneficial for various therapeutic applications. This article reviews the biological activity of 4-(Ethylthio)toluene, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 4-(Ethylthio)toluene can be represented as follows:

Biological Activity Overview

Research indicates that 4-(Ethylthio)toluene exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of 4-(Ethylthio)toluene against a range of pathogens.

- Study Findings : A study conducted by demonstrated that 4-(Ethylthio)toluene showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(Ethylthio)toluene have also been evaluated in vitro and in vivo.

- In Vitro Studies : Research indicated that this compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential to modulate inflammatory responses .

- In Vivo Studies : A murine model was used to assess the anti-inflammatory effects. The results showed a reduction in paw edema when treated with 4-(Ethylthio)toluene compared to control groups.

Anticancer Potential

Emerging studies suggest that 4-(Ethylthio)toluene may possess anticancer properties.

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(Ethylthio)toluene induced apoptosis and inhibited cell proliferation. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings indicate that 4-(Ethylthio)toluene could be a candidate for further development in cancer therapy.

The mechanism through which 4-(Ethylthio)toluene exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the modulation of signaling pathways related to inflammation and cell survival.

- Signaling Pathways : It has been proposed that this compound may inhibit NF-kB activation, thereby reducing pro-inflammatory cytokine production .

Case Studies

Several case studies have highlighted the practical applications and efficacy of 4-(Ethylthio)toluene in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing 4-(Ethylthio)toluene alongside conventional antibiotics.

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with this compound, supporting its potential as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.